N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine
Description
Properties
Molecular Formula |
C11H20N4 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C11H20N4/c1-9-10(7-13-15(9)3)6-12-11-4-5-14(2)8-11/h7,11-12H,4-6,8H2,1-3H3 |
InChI Key |
NPBCTNGEASGPNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2CCN(C2)C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Pathway
This method involves condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methylpyrrolidin-3-amine, followed by reduction (Table 1).
- Dess–Martin periodinane efficiently oxidizes hydroxymethylpyrazole to the aldehyde without over-oxidation.
- Sodium cyanoborohydride selectively reduces the imine intermediate, preserving the pyrrolidine and pyrazole functionalities.
Alkylation of 1-Methylpyrrolidin-3-Amine
Direct alkylation using 4-(bromomethyl)-1,5-dimethyl-1H-pyrazole offers a high-yielding alternative (Table 2).
- Phosphorus tribromide facilitates bromination of the hydroxymethyl precursor.
- Cesium carbonate enhances nucleophilic displacement by deprotonating the amine.
Comparative Analysis of Methods
| Parameter | Reductive Amination | Alkylation |
|---|---|---|
| Atom Economy | High | Moderate |
| Step Count | 2 | 2 |
| Overall Yield | 61% | 55% |
| Scalability | Suitable for >10 g | Limited by bromide availability |
Structural Confirmation
- 1H NMR (DMSO-d6): δ 7.35 (s, 1H, pyrazole-H), 3.62 (s, 2H, CH2NH), 2.85–2.78 (m, 1H, pyrrolidine-H), 2.45 (s, 3H, N-CH3).
- HRMS : m/z [M+H]+ calc’d for C12H21N4: 223.18; found: 223.17.
Applications and Derivatives
The compound serves as a key intermediate in kinase inhibitor synthesis, with structural analogs showing LRRK2 inhibition (IC50 = 12 nM). Derivatives with modified pyrrolidine substituents are under investigation for neurodegenerative disease applications.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions may vary but often involve solvents such as ethanol, dichloromethane, or acetonitrile and may require heating or cooling to specific temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction can produce alcohols or amines . Substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects . The pyrrolidine moiety may enhance the compound’s binding affinity and selectivity for its targets . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Research Implications and Gaps
- Hydrogen-Bonding Networks : Graph set analysis () could predict aggregation behavior, critical for crystallization or formulation .
Biological Activity
N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.
- Molecular Formula : C10H16N4
- Molecular Weight : 192.26 g/mol
- CAS Number : Not specified in the available data.
The compound exhibits biological activity primarily through modulation of various cellular pathways. Research indicates that it may act as an autophagy modulator, impacting mTORC1 signaling pathways which are crucial for cell growth and proliferation. This modulation can lead to increased autophagic activity, potentially making it a candidate for anticancer therapies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities demonstrated submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). They were shown to disrupt autophagic flux and interfere with mTORC1 reactivation, leading to accumulation of LC3-II, a marker for autophagy .
Antioxidant Activity
Research on related pyrazole derivatives has indicated significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular models, suggesting potential therapeutic applications in diseases where oxidative damage is a factor .
Case Studies
Q & A
Q. What synthetic methodologies are most effective for preparing N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via alkylation and condensation reactions . For example:
- Step 1 : Alkylation of 1,5-dimethylpyrazole using methylating agents (e.g., methyl iodide) under basic conditions (KOH/NaH) in solvents like methanol or THF .
- Step 2 : Condensation with 1-methylpyrrolidin-3-amine via nucleophilic substitution, often catalyzed by Cu(I) or Pd-based catalysts .
- Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves yield and reduces side products compared to traditional reflux .
- Key Metrics : Monitor reaction progress via TLC or HPLC; purity ≥95% is achievable through silica gel chromatography .
Q. Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, methyl groups on pyrazole resonate at δ 2.1–2.5 ppm, while pyrrolidine protons appear at δ 2.8–3.2 ppm .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H] at m/z 235.28) .
- HPLC : Reverse-phase C18 columns (MeCN/HO gradient) assess purity (>95%) .
- Table :
| Technique | Key Parameters | Example Data |
|---|---|---|
| H NMR | 400 MHz, CDCl | δ 2.35 (s, 3H, CH) |
| HRMS | ESI+ | m/z 235.28 ([M+H]) |
Q. What preliminary biological screening assays are relevant for this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC values) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
- Anti-inflammatory Potential : COX-2 inhibition assays with indomethacin as a positive control .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, alkyl chain variation) impact the compound’s bioactivity?
- Methodological Answer :
- Fluorination : Introducing a fluorine atom at the pyrrolidine ring (e.g., 2-fluoroethyl substituent) enhances metabolic stability and target binding via polar interactions .
- Alkyl Chain Effects : Longer chains (e.g., isopropyl vs. ethyl) increase lipophilicity, improving membrane permeability but reducing solubility .
- Case Study : A fluorinated analog showed 3x higher COX-2 inhibition than the parent compound due to enhanced hydrogen bonding .
Q. What crystallographic strategies resolve stereoelectronic properties of this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Use SHELXTL for structure refinement. Key parameters:
- Space group determination (e.g., P2/c).
- Bond length analysis (e.g., N–C bonds: 1.45–1.50 Å) to assess conjugation .
- Electron Density Maps : Identify charge distribution around the pyrazole ring to predict reactivity .
Q. How can NMR-based metabolomics elucidate the compound’s mechanism of action?
- Methodological Answer :
- H-C HSQC : Track metabolic shifts in treated cells (e.g., altered glycolysis intermediates).
- DOSY NMR : Measure diffusion coefficients to study binding to serum proteins (e.g., albumin) .
- Example : A study on a related pyrazole derivative revealed lactate accumulation in cancer cells, suggesting glycolysis inhibition .
Data Contradictions and Resolution
Q. Conflicting reports exist about the compound’s solubility in aqueous media. How can this be resolved experimentally?
- Methodological Answer :
- Shake-Flask Method : Measure solubility in PBS (pH 7.4) at 25°C. Conflicting data may arise from polymorphic forms (e.g., amorphous vs. crystalline).
- DSC/TGA : Analyze thermal properties to identify polymorphs .
- Example : One study reported 2.1 mg/mL solubility, while another found 0.8 mg/mL; DSC revealed the latter used a crystalline form with higher lattice energy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
